![molecular formula C7H9N5O B13800031 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one is a heterocyclic compound that belongs to the class of imidazotriazinones. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring. The presence of a propyl group at the 6th position adds to its distinct chemical properties. Imidazotriazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one typically involves the cyclization of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazotriazinones.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to its anticancer effects . The exact molecular pathways and targets are still under investigation, but its ability to modulate key biological processes makes it a promising therapeutic agent.
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Triazine: A six-membered ring containing three nitrogen atoms.
Imidazotriazines: Compounds with a fused imidazole and triazine ring system.
Uniqueness: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one stands out due to its specific substitution pattern and the presence of a propyl group at the 6th position. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-2-3-4-8-5-6(9-4)10-12-11-7(5)13/h2-3H2,1H3,(H2,8,9,10,11,13) |
InChI Key |
XUSDUKUOGPICQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C(=O)NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


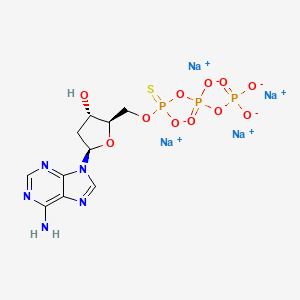

![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)

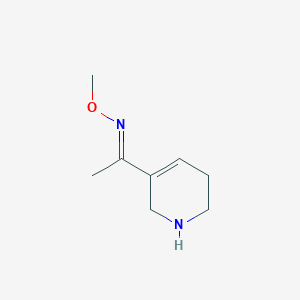

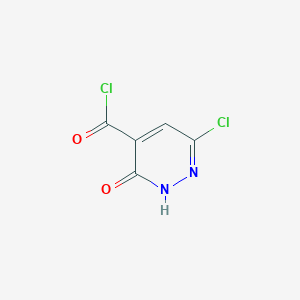


![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)

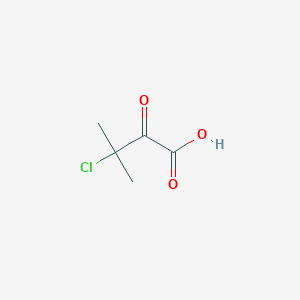
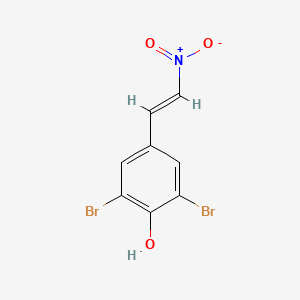
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
